molecular formula C3H5LiO3 B093041 Lithium lactate CAS No. 16891-53-5

Lithium lactate

Cat. No.: B093041
CAS No.: 16891-53-5
M. Wt: 96 g/mol
InChI Key: GKQWYZBANWAFMQ-UHFFFAOYSA-M
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Description

Lithium lactate is a chemical compound formed by the combination of lithium and lactic acid. It is a salt with the chemical formula CH₃CH(OH)COOLi. This compound is an amorphous solid that is highly soluble in water and organic solvents. This compound is known for its optical isomerism and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

Lithium lactate, a salt of lithium and lactic acid, primarily targets two enzymatic chains or pathways: inositol monophosphatase within the phosphatidylinositol signaling pathway and the protein kinase glycogen synthase kinase 3 . Lithium inhibits these enzymes by displacing the normal cofactor magnesium . Lactate also plays a crucial role in regulating the immune response, thus affecting immune surveillance and escape-related behaviors .

Mode of Action

This compound’s mode of action involves its interaction with its primary targets. Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Biochemical Pathways

This compound affects several biochemical pathways. In the dopamine pathway, lithium administration alters the functionality of the subunits of the dopamine-associated G protein, likely correcting the dopamine dysregulation . In the glutamate pathway, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . Lactate metabolism also plays a significant role, with lactate being produced from glycolysis or glutamine decomposition and being metabolized through the tricarboxylic acid cycle .

Pharmacokinetics

This compound exhibits profoundly different pharmacokinetics compared to the more common FDA-approved salt, lithium carbonate . It produces elevated plasma and brain lithium levels out to 48 hours while attenuating the spike associated with the toxic side effects of current lithium therapeutics .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . It also promotes the excretion of uric acid from the body .

Biochemical Analysis

Biochemical Properties

Lithium lactate plays a significant role in biochemical reactions, particularly in the context of lactic acid fermentation. It is produced through the fermentation of pyruvate via lactate dehydrogenase during normal metabolism and exercise . This compound interacts with several enzymes and proteins, including lactate dehydrogenase, which catalyzes the conversion of pyruvate to lactate. Additionally, this compound has been shown to influence the phosphatidylinositol pathway and inhibit glycogen synthase kinase-3 (GSK-3) activity, which are crucial for its mood-stabilizing effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of T cells by promoting the transport of lactate into mitochondria, thereby enhancing their energy production and effector functions . This effect is particularly significant in the context of tumor-reactive CD8+ T cells, where this compound helps in revitalizing these cells by shunting lactic acid into mitochondria .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits GSK-3, which leads to the activation of various downstream signaling pathways . This inhibition results in changes in gene expression that are associated with mood stabilization and neuroprotection. Additionally, this compound influences the phosphatidylinositol pathway, which plays a role in cellular signaling and metabolism . The compound’s interaction with lactate dehydrogenase also facilitates the conversion of pyruvate to lactate, contributing to its metabolic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. For example, whole blood lactate measurements indicate that lactate concentrations can increase over time when stored at room temperature, which may affect the interpretation of experimental results . Additionally, the stability of this compound in various storage conditions can influence its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound can improve motor behavior in zebrafish and mice at specific dosages . At higher doses, this compound may induce adverse effects such as polydipsia and changes in gene expression . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and the lactate shuttle. It is produced from pyruvate via lactate dehydrogenase and can be transported into cells by monocarboxylate transporters (MCTs) . Within cells, this compound can be further metabolized to produce energy or serve as a signaling molecule. The compound’s role in the lactate shuttle highlights its importance in coordinating energy metabolism and cellular signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by MCTs and accessory proteins such as basigin . These transporters facilitate the movement of this compound across cell membranes, allowing it to accumulate in specific cellular compartments. The interaction between this compound and MCTs is crucial for its physiological effects, particularly in the context of cancer and immune cell function .

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. Studies have shown that lithium exposure can affect the localization of proteins such as USP4 within cells . In HeLa cells, lithium treatment has been observed to increase the nuclear localization of USP4, which may have implications for its role in cellular signaling and gene expression . The targeting of this compound to specific cellular compartments is likely mediated by post-translational modifications and interactions with other biomolecules.

Scientific Research Applications

Comparison with Similar Compounds

Lithium lactate can be compared with other similar compounds such as:

    Sodium lactate: Sodium lactate is another salt of lactic acid, but it contains sodium instead of lithium.

    Lithium carbonate: Lithium carbonate is a widely used lithium salt in the treatment of bipolar disorder.

    Lithium citrate: Lithium citrate is another lithium salt used in medicine, particularly for its mood-stabilizing properties.

This compound stands out due to its unique combination of lithium and lactic acid, making it a versatile compound with applications in various fields.

Properties

IUPAC Name

lithium;2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQWYZBANWAFMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883597
Record name Propanoic acid, 2-hydroxy-, lithium salt (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-55-0, 27848-80-2
Record name Propanoic acid, 2-hydroxy-, lithium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium (S)-lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027848802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, lithium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-hydroxy-, lithium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lithium (S)-lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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